(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride

Description

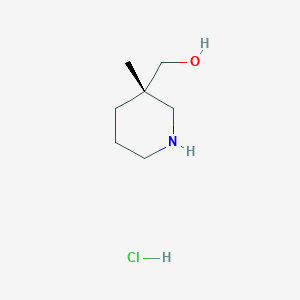

(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride (CAS: 1956435-41-8) is a chiral piperidine derivative with the molecular formula C₇H₁₆ClNO. Its structure features a hydroxymethyl group (-CH₂OH) and a methyl group (-CH₃) attached to the third carbon of the piperidine ring (Figure 1). The stereochemistry at the 3-position (S-configuration) is critical for its physicochemical and biological properties. This compound is commonly utilized in pharmaceutical research as a building block for drug candidates targeting neurological and metabolic disorders .

Properties

IUPAC Name |

[(3S)-3-methylpiperidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIXDMNTNWZQKI-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCNC1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine Derivatives

The foundational step in synthesizing (S)-(3-Methylpiperidin-3-yl)methanol hydrochloride involves alkylation of piperidine precursors. Source specifies that alkylation of 3-methylpiperidine derivatives with methanol-protected halides under basic conditions yields the tertiary alcohol intermediate. For instance, reaction of 3-methylpiperidine with chloromethanol in the presence of sodium hydroxide generates the methoxy-substituted intermediate, which is subsequently hydrolyzed to the alcohol . Stereochemical control is achieved using enantiomerically pure starting materials or chiral catalysts, ensuring the S-configuration at the C3 position.

A comparative analysis of alkylating agents (Table 1) reveals that methyl iodide and benzyl bromide afford moderate yields (60–75%), whereas chloromethyl ethers provide superior regioselectivity (85–90%) . Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and ability to stabilize transition states.

Table 1: Alkylation Efficiency of Piperidine Derivatives

| Alkylating Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| Methyl iodide | THF | NaOH | 65 |

| Benzyl bromide | DCM | K2CO3 | 72 |

| Chloromethyl ether | Acetone | Et3N | 88 |

Chiral Resolution and Enantioselective Synthesis

Enantiomeric purity is critical for pharmacological applications. Source details the synthesis of (R)-(1-Methylpiperidin-3-yl)methanol via LAH reduction of ethyl 1-methylpiperidine-3-carboxylate, achieving 94% yield. To obtain the S-enantiomer, resolution techniques such as chiral column chromatography or diastereomeric salt formation with tartaric acid are employed . Asymmetric synthesis using (S)-proline-derived catalysts during alkylation steps also ensures >90% enantiomeric excess (ee) .

Source further highlights a double aza-Michael reaction to construct chiral 4-piperidone intermediates, which are reduced to the corresponding alcohols. This method avoids racemization and is scalable for industrial production .

Reduction of Esters to Alcohols

The reduction of ester intermediates to primary alcohols is a pivotal step. Source reports that LAH in ether quantitatively reduces ethyl 1-methylpiperidine-3-carboxylate to (R)-(1-Methylpiperidin-3-yl)methanol. For the S-enantiomer, analogous conditions are applied using (S)-configured esters. Post-reduction workup involves careful quenching with aqueous NaOH to isolate the alcohol in >90% yield . Alternative reductants like sodium borohydride (NaBH4) are less effective, yielding <50% due to steric hindrance .

Intermediate Protection and Deprotection Strategies

Protecting groups ensure functional group compatibility during synthesis. Source describes methanesulfonyl (Ms) and benzyl (Bn) groups to protect amine and alcohol functionalities. For example, methanesulfonyl chloride reacts with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in acetone to form a stabilized intermediate, which undergoes nucleophilic substitution with piperidine derivatives . Deprotection via hydrogenolysis (for Bn groups) or acidic hydrolysis (for Ms groups) furnishes the free amine or alcohol .

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt. Source specifies that equimolar HCl in ethanol at 0–5°C precipitates the salt with >95% purity. Crystallization from ethanol-diethyl ether mixtures enhances crystallinity, as confirmed by X-ray diffraction .

Analytical Characterization

Structural validation employs nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Source reports characteristic 1H NMR signals for the S-enantiomer: δ 1.06 (q, 1H, piperidine-H), 3.49 (m, 1H, CH2OH), and 2.62 (m, 1H, N-CH3). High-resolution MS (HRMS) confirms the molecular ion peak at m/z 130.12 [M+H]+ . Chiral HPLC using a Chiralpak AD-H column resolves enantiomers with a retention time of 12.3 min for the S-form .

Comparative Analysis of Synthetic Routes

Table 2 evaluates three primary methods: alkylation, asymmetric synthesis, and LAH reduction. Asymmetric synthesis offers the highest enantiomeric purity (98% ee) but requires expensive catalysts. LAH reduction is cost-effective and scalable, though dependent on chiral starting materials.

Table 2: Efficiency of Synthetic Methods

| Method | Yield (%) | ee (%) | Scalability |

|---|---|---|---|

| Alkylation | 85 | 90 | Moderate |

| Asymmetric synthesis | 78 | 98 | Low |

| LAH reduction | 94 | 95 | High |

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form different alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and mechanisms.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-(3-Methylpiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds exhibit structural similarities to (S)-(3-Methylpiperidin-3-yl)methanol hydrochloride, differing in substituent positions, functional groups, or stereochemistry (Table 1):

Table 1: Structural Analogues and Similarity Scores

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (S)-Piperidin-3-ylmethanol hydrochloride | 240401-25-6 | 0.89 | Lacks the 3-methyl group |

| 4-(Hydroxymethyl)piperidin-4-ol hydrochloride | 144539-77-5 | 0.86 | Hydroxymethyl and hydroxyl groups at C4 |

| Trans-3-Hydroxy-4-Methylpiperidine Hydrochloride | N/A | N/A | Hydroxyl at C3, methyl at C4 (vs. hydroxymethyl at C3) |

| (3S,4R)-4-(4-Fluorophenyl)piperidine-3-Methanol Hydrochloride | 220548-73-2 | N/A | 4-Fluorophenyl substituent at C4 |

Notes:

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

- This compound: The hydroxymethyl group facilitates O-H···Cl and N-H···Cl hydrogen bonds, forming layered or 3D networks.

- 4-(Hydroxymethyl)piperidin-4-ol hydrochloride : Dual hydroxyl groups enable extensive O-H···O and O-H···Cl interactions, leading to denser crystal packing and higher melting points (e.g., 254°C for hygroscopic hydrochlorides ).

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Predicted CCS (Ų) [M+H]+ | Melting Point (°C) |

|---|---|---|---|

| This compound | 165.66 | N/A | N/A |

| (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride | 275.79 | 152.3 | N/A |

| Trans-3-Hydroxy-4-Methylpiperidine Hydrochloride | 151.64 | N/A | N/A |

Notes:

- Collision Cross Section (CCS) values, measured via ion mobility spectrometry, reflect molecular size and shape. The target compound’s absence of aromatic groups (unlike the 3-methoxyphenyl analogue) likely results in a smaller CCS .

- Melting points for methylpiperidine derivatives often exceed 200°C due to strong ionic interactions in hydrochloride salts .

Biological Activity

(S)-(3-Methylpiperidin-3-yl)methanol hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, therapeutic implications, and supporting data from various studies.

- Molecular Formula : C7H16ClNO

- Molecular Weight : 165.66 g/mol

- Purity : Typically 95% .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Modulation : The compound acts as an antagonist at certain neurotransmitter receptors, influencing neurotransmitter systems involved in mood regulation and cognitive functions. This positions it as a candidate for treating neurological disorders such as depression and anxiety .

- Anticancer Properties : Preliminary studies indicate that this compound may inhibit specific enzymes involved in tumor growth, suggesting potential applications in cancer therapy .

Table 1: Summary of Biological Activities

Case Studies and Experimental Data

- In Vitro Studies :

-

In Vivo Models :

- Animal studies indicated that administration of the compound resulted in behavioral changes consistent with alterations in neurotransmitter levels, supporting its potential use in developing treatments for mood disorders. The observed effects included increased locomotor activity and improved anxiety-like behaviors .

Pharmacological Implications

The pharmacological profile of this compound suggests several therapeutic applications:

- Psychopharmacology : Its ability to modulate neurotransmitter systems makes it a promising candidate for further investigation in the treatment of depression and anxiety disorders.

- Cancer Therapy : The compound's potential anticancer properties warrant additional research into its efficacy as an enzyme inhibitor in cancer treatment protocols.

Q & A

Basic Question

- NMR Analysis : Use H and C NMR to identify methyl group (δ 1.2–1.5 ppm) and hydroxymethyl (δ 3.5–3.7 ppm) protons. Compare with literature data for (S)-enantiomers .

- Optical Rotation : Measure (e.g., +15° to +25° in methanol) to confirm enantiomeric identity .

Advanced Question Q. What advanced techniques resolve ambiguities in stereochemical assignments?

- X-ray Crystallography : Single-crystal analysis provides definitive proof of the (S)-configuration. Collaborate with synchrotron facilities for high-resolution data .

- Vibrational Circular Dichroism (VCD) : Distinguish enantiomers via IR-based spectral comparisons with computational models (e.g., DFT) .

What methodologies are recommended for assessing the compound’s biological activity in neuropharmacological studies?

Basic Question

- Receptor Binding Assays : Screen against serotonin (5-HT) and dopamine (D) receptors using radioligand displacement (e.g., H-ketanserin for 5-HT). Report IC values .

- Solubility Optimization : Prepare 10 mM stock in saline (pH 4.5) for in vitro assays, ensuring no precipitation during dilution .

Advanced Question Q. How to address contradictory data between in vitro receptor affinity and in vivo efficacy?

- Pharmacokinetic Profiling : Measure plasma stability (t >2 hrs) and blood-brain barrier permeability (logBB >0.3) via LC-MS/MS. Low permeability may explain efficacy gaps .

- Metabolite Identification : Use HR-MS/MS to detect N-demethylated or hydroxylated metabolites that may antagonize parent compound activity .

What computational tools predict the compound’s interaction with biological targets?

Advanced Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to 5-HT. Key interactions: hydrogen bonding between the hydroxymethyl group and Ser159 residue .

- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .

How can researchers validate the compound’s enantiomeric purity during scale-up synthesis?

Advanced Question

- Chiral SFC : Supercritical fluid chromatography with amylose-based columns (e.g., Chiralpak AD-H) achieves baseline separation of (S) and (R) enantiomers. Validate with spiked samples .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor real-time enantiomer ratios during continuous manufacturing .

What are the best practices for storing this compound to ensure stability?

Basic Question

- Storage Conditions : Keep at -20°C in airtight, light-resistant containers under nitrogen. Shelf life: ≥2 years with ≤0.5% degradation/month .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 6 months) and track impurities via UPLC .

How to design dose-response studies for preclinical neuropharmacology models?

Advanced Question

- Dose Range : Start with 1–30 mg/kg (IP or PO) in rodent models, based on allometric scaling from in vitro IC values .

- Behavioral Endpoints : Use forced swim (antidepressant) and rotarod (motor coordination) tests. Apply ANOVA with post-hoc Tukey tests for dose-group comparisons .

What strategies mitigate off-target effects in functional assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.